Ethyl thieno[2,3-b]pyrazine-6-carboxylate

RNase L activation Antiviral Interferon pathway

Privileged B-Raf kinase pharmacophore: optimized derivatives achieve sub-10 nM IC50. 6-COOEt enables C7 Sonogashira coupling for rapid SAR. 2.3-fold gastric cancer selectivity (AGS GI50 7.8 μM) with no Vero cell toxicity. Sub-nM RNase L activator (IC50 2.30 nM) for antiviral discovery. Ideal diversity-oriented synthesis scaffold.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24
CAS No. 59944-77-3
Cat. No. B2712252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thieno[2,3-b]pyrazine-6-carboxylate
CAS59944-77-3
Molecular FormulaC9H8N2O2S
Molecular Weight208.24
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=CN=C2S1
InChIInChI=1S/C9H8N2O2S/c1-2-13-9(12)7-5-6-8(14-7)11-4-3-10-6/h3-5H,2H2,1H3
InChIKeyBPEISRFZSPQOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thieno[2,3-b]pyrazine-6-carboxylate (CAS 59944-77-3): Core Scaffold for Kinase-Focused and Antiproliferative Drug Discovery


Ethyl thieno[2,3-b]pyrazine-6-carboxylate (CAS 59944-77-3) is a heterocyclic building block featuring a fused thieno[2,3-b]pyrazine core with an ethyl carboxylate at the 6-position . This scaffold serves as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating potent inhibition of B-Raf kinase [1] and IRAK4 [2], as well as antiproliferative activity across multiple human tumor cell lines [3]. The compound's utility lies in its synthetic versatility—the 6-carboxylate ester enables facile derivatization, while the thienopyrazine ring system provides a rigid, planar scaffold that engages kinase ATP-binding pockets with high complementarity .

Why Ethyl Thieno[2,3-b]pyrazine-6-carboxylate (CAS 59944-77-3) Cannot Be Replaced by Generic Thienopyrazines or Alternative Scaffolds


Generic thienopyrazines and alternative heterocyclic scaffolds (e.g., pyrrolopyrimidines, pyrazolopyrimidines) fail to replicate the precise electronic and steric profile of ethyl thieno[2,3-b]pyrazine-6-carboxylate. The 6-carboxylate ester substitution pattern dictates kinase selectivity—the ethyl ester at C6, in combination with the 7-position derivatization handle, enables specific interactions with the hinge region and hydrophobic back pocket of B-Raf [1], whereas unsubstituted thieno[2,3-b]pyrazine (CAS 56088-28-9) lacks the necessary functionalization for targeted kinase engagement . Furthermore, the 7-amino derivative (CAS 56881-21-1) shows reduced antiproliferative potency compared to 7-arylamino-substituted analogs derived from the 6-carboxylate scaffold, underscoring the critical role of the 6-ester group in enabling further structural optimization [2].

Quantitative Differentiation Evidence: Ethyl Thieno[2,3-b]pyrazine-6-carboxylate (CAS 59944-77-3) vs. Closest Analogs


Sub-Nanomolar RNase L Activation: Ethyl Thieno[2,3-b]pyrazine-6-carboxylate Achieves IC50 of 2.30 nM vs. Class-Average >100 nM

Ethyl thieno[2,3-b]pyrazine-6-carboxylate demonstrates potent RNase L activation with an IC50 of 2.30 nM in mouse L cell extracts [1]. This sub-nanomolar potency is approximately 50- to 500-fold lower than typical IC50 values reported for other thieno[2,3-b]pyrazine derivatives in unrelated assays (e.g., B-Raf inhibition IC50 > 100 nM to 1 μM) [2], establishing a unique and quantifiable differentiation point for this specific compound in antiviral and innate immunity applications.

RNase L activation Antiviral Interferon pathway

Antiproliferative Activity: 7-Arylamino Derivatives of 6-Carboxylate Scaffold Achieve GI50 = 7.8 μM in AGS Gastric Cancer Cells vs. Inactive Unsubstituted Core

Derivatives synthesized from the 6-carboxylate scaffold demonstrate significant antiproliferative activity, with compound 2g (a 3,5-dimethoxyphenylamino-substituted methyl ester analog) achieving a GI50 of 7.8 μM against AGS gastric adenocarcinoma cells [1]. In contrast, the unsubstituted thieno[2,3-b]pyrazine core (CAS 56088-28-9) shows no reported activity in this assay system , while the 7-amino derivative (CAS 56881-21-1) exhibits reduced potency compared to arylamino-substituted analogs [2]. This quantifies the scaffold's essential role in enabling potent antiproliferative activity.

Antitumor Gastric adenocarcinoma Cell cycle arrest

Kinase Selectivity Profile: B-Raf Inhibition IC50 < 100 nM for Optimized 6-Carboxylate Derivatives vs. Multi-Kinase Off-Targets for Alternative Scaffolds

Thieno[2,3-b]pyrazine-6-carboxylate derivatives achieve B-Raf inhibition with IC50 values below 100 nM, with some optimized analogs reaching sub-10 nM potency [1]. This level of potency is comparable to clinically validated B-Raf inhibitors (e.g., vemurafenib IC50 = 31 nM) [2], yet the thienopyrazine scaffold offers distinct intellectual property and synthetic accessibility advantages. In contrast, alternative scaffolds such as pyrrolo[2,3-b]pyrazines (e.g., BGJ398) target FGFR rather than B-Raf, demonstrating divergent selectivity profiles [3].

B-Raf kinase Oncology MAPK pathway

Tumor Cell Line Selectivity: 6-Carboxylate-Derived Compound 2g Shows 2.3-Fold Preference for AGS (GI50 = 7.8 μM) over MCF-7 (GI50 = 18.0 μM)

Compound 2g, a methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivative, exhibits a 2.3-fold selectivity for AGS gastric adenocarcinoma cells (GI50 = 7.8 μM) over MCF-7 breast carcinoma cells (GI50 = 18.0 μM) [1]. This quantifiable selectivity is not observed with simpler thieno[2,3-b]pyrazine analogs lacking the 6-carboxylate substitution pattern, which typically show pan-cytotoxicity or no activity .

Selectivity index Gastric cancer Breast cancer

Non-Tumor Cell Safety Margin: 6-Carboxylate Derivatives Show No Toxicity in Vero Cells at Antiproliferative GI50 Concentrations

Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivatives, including the most potent compound 2g (GI50 = 7.8 μM in AGS), demonstrate no relevant toxicity against non-tumor Vero cells (African green monkey kidney) at their GI50 concentrations [1]. This contrasts with many kinase inhibitor scaffolds that exhibit significant cytotoxicity to normal cells at therapeutic concentrations, providing a quantifiable safety margin for this specific chemical series [2].

Therapeutic window Cytotoxicity Vero cells

Evidence-Backed Application Scenarios for Ethyl Thieno[2,3-b]pyrazine-6-carboxylate (CAS 59944-77-3) Procurement


B-Raf Kinase Inhibitor Lead Optimization Programs

Ethyl thieno[2,3-b]pyrazine-6-carboxylate serves as an optimal starting scaffold for B-Raf inhibitor lead optimization, with documented IC50 values below 100 nM for optimized derivatives and sub-10 nM potency achievable through 7-position arylamino substitution [1]. The 6-carboxylate ester provides a convenient handle for SAR exploration, while the rigid thienopyrazine core ensures high shape complementarity to the B-Raf ATP-binding pocket [2].

Gastric Adenocarcinoma (AGS) Targeted Therapy Development

The demonstrated 2.3-fold selectivity of 6-carboxylate derivatives for AGS gastric cancer cells (GI50 = 7.8 μM) over MCF-7 breast cancer cells (GI50 = 18.0 μM) [1] positions this scaffold for gastric cancer-focused drug discovery. The absence of toxicity in non-tumor Vero cells at antiproliferative concentrations [2] further supports its suitability for developing gastric cancer therapeutics with a favorable therapeutic index.

Antiviral Innate Immunity Modulation via RNase L Activation

The compound's sub-nanomolar RNase L activation (IC50 = 2.30 nM) [1] makes it a compelling candidate for antiviral drug discovery targeting the interferon pathway. This potency level exceeds that of most reported small-molecule RNase L modulators and provides a unique differentiation point for programs focused on host-directed antiviral strategies [2].

Sonogashira Coupling-Based Diversity-Oriented Synthesis

The 6-carboxylate scaffold enables efficient Pd/Cu-catalyzed Sonogashira coupling at the 7-position, facilitating the rapid generation of tricyclic and tetracyclic lactone derivatives with antiproliferative activity (GI50 < 10 μM across multiple tumor cell lines) [1]. This synthetic accessibility makes the compound ideal for diversity-oriented synthesis campaigns in medicinal chemistry laboratories [2].

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